molecular formula C12H9FN2O2 B8387520 2-Fluoro-5-(3-aminophenyl)nitrobenzene

2-Fluoro-5-(3-aminophenyl)nitrobenzene

Cat. No.: B8387520
M. Wt: 232.21 g/mol
InChI Key: NQWCWPNNZSFZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(3-aminophenyl)nitrobenzene is a useful research compound. Its molecular formula is C12H9FN2O2 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

3-(4-fluoro-3-nitrophenyl)aniline

InChI

InChI=1S/C12H9FN2O2/c13-11-5-4-9(7-12(11)15(16)17)8-2-1-3-10(14)6-8/h1-7H,14H2

InChI Key

NQWCWPNNZSFZGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Aminophenylboronic acid (3.9 g), 5 g 5-bromo-2-fluoronitrobenzene, 0.8 g tetrakis(triphenylphosphine)palladium and 23 mL of 2 M sodium bicarbonate solution in 50 mL of toluene were refluxed under nitrogen for 2.5 hours. The reaction mixture was poured into 200 mL of ice water and the mixture extracted three times with 50 mL of ethyl acetate. The combined organic layers were washed with 50 mL of water and 20 mL of brine, dried over anhydrous sodium sulfate and concentrated to give 9.7 g (92% yield) of 2-fluoro-5-(3-aminophenyl)nitrobenzene as a dark brown oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.